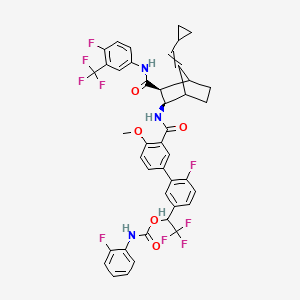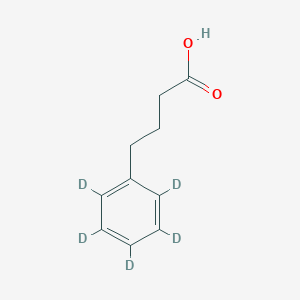
Glyphosate-C2-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyphosate-C2-d2, also known as N-(Phosphonomethyl)glycine-C2-d2, is an isotopic analog of glyphosate. Glyphosate itself is a broad-spectrum systemic herbicide widely used for weed control. The isotopic analog, this compound, is primarily used in scientific research to study the behavior and effects of glyphosate in various environments and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glyphosate-C2-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method for synthesizing glyphosate is through the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process can be adapted to introduce deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of glyphosate typically involves the reaction of glycine with formaldehyde and phosphorous acid. For the deuterated version, deuterated reagents are used to ensure the incorporation of deuterium atoms. The process involves several steps, including dealkylation and oxidation, to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Glyphosate-C2-d2 undergoes various chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA) and other by-products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at the phosphonomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aminomethylphosphonic acid (AMPA), which is a primary degradation product of glyphosate, and other minor by-products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Glyphosate-C2-d2 is used extensively in scientific research to study the environmental fate and behavior of glyphosate. Its applications include:
Wirkmechanismus
Glyphosate-C2-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. By inhibiting EPSPS, glyphosate disrupts the production of these amino acids, leading to the death of the targeted plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyphosate: The non-deuterated version of Glyphosate-C2-d2, widely used as a herbicide.
Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.
N-(Phosphonomethyl)iminodiacetic acid (PhIDAA): An intermediate in the synthesis of glyphosate
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows researchers to trace and study the behavior of glyphosate in various systems with high precision. This makes it an invaluable tool in environmental and biological research .
Eigenschaften
Molekularformel |
C3H8NO5P |
|---|---|
Molekulargewicht |
171.09 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2 |
InChI-Schlüssel |
XDDAORKBJWWYJS-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NCP(=O)(O)O |
Kanonische SMILES |
C(C(=O)O)NCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


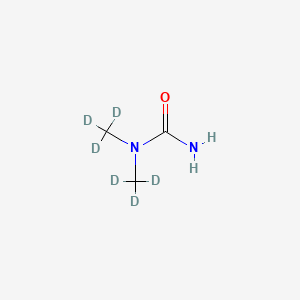
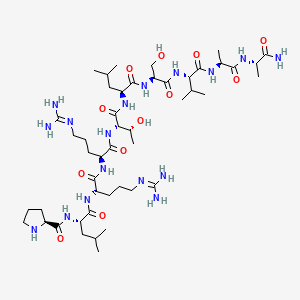
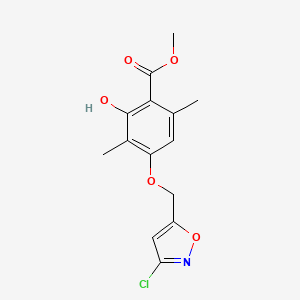
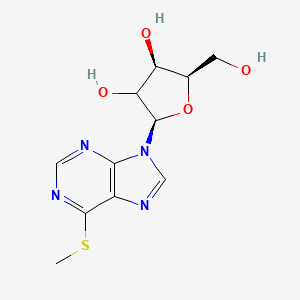
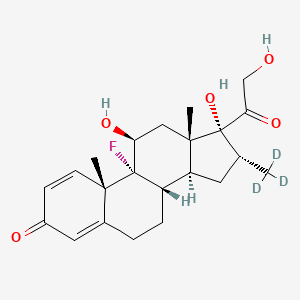

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
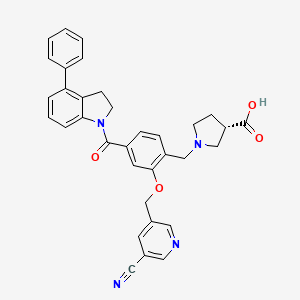
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
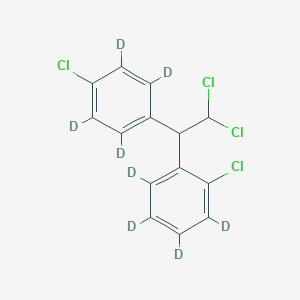
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
